



# Application Notes and Protocols for BMS-794833 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **BMS-794833**, a potent dual inhibitor of c-Met and VEGFR2, in cell culture experiments. This document includes recommended concentrations for various cell lines, detailed protocols for key cellular assays, and visualizations of the targeted signaling pathways.

## Introduction

BMS-794833 is a small molecule, ATP-competitive inhibitor of the receptor tyrosine kinases (RTKs) c-Met (also known as MET or hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Dysregulation of the c-Met and VEGFR2 signaling pathways is a hallmark of many cancers, playing crucial roles in cell proliferation, survival, migration, invasion, and angiogenesis.[5][6][7] BMS-794833 also demonstrates inhibitory activity against other RTKs such as Ron, Axl, and Flt3.[2][4][8] These characteristics make BMS-794833 a valuable tool for cancer research and a potential therapeutic agent.

# **Mechanism of Action**

**BMS-794833** exerts its effects by blocking the ATP-binding sites of c-Met and VEGFR2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected include the Phosphoinositide 3-kinase



(PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell growth and survival.[7]

# **Data Presentation: Recommended Concentrations**

The effective concentration of **BMS-794833** can vary significantly depending on the cell line, the specific biological question being investigated, and the duration of the treatment. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations for **BMS-794833** in various contexts.

Table 1: IC50 Values for **BMS-794833** Against Kinase Targets

Target	IC50 (nM)	Reference(s)
c-Met	1.7	[1][2][3][8]
VEGFR2	15	[1][2][3][8]
Ron	<3	[2][8]
AxI	<3	[2][8]
Flt3	<3	[2][8]

Table 2: Effective Concentrations of BMS-794833 in Cancer Cell Lines

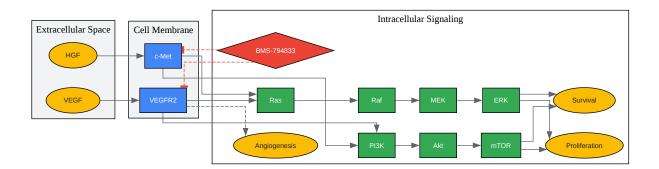


Cell Line	Cancer Type	Assay	Concentr ation	Incubatio n Time	Effect	Referenc e(s)
GTL-16	Gastric Carcinoma	Cell Proliferatio n (MTS)	IC50: 39 nM	72 hours	Inhibition of cell growth	[1][2][3]
U87	Glioblasto ma	In vivo tumor growth	25 mg/kg	14 days	Complete tumor stasis	[1][4][8]
U2OS	Osteosarco ma	Cell Proliferatio n (CCK8)	10 μM, 20 μM	24 hours	Inhibition of proliferation	[9]
MG63	Osteosarco ma	Cell Proliferatio n (CCK8)	10 μM, 20 μM	24 hours	Inhibition of proliferation	[9]
U2OS	Osteosarco ma	Apoptosis (Flow Cytometry)	10 μM, 20 μM	24 hours	Induction of apoptosis	[9]
MG63	Osteosarco ma	Apoptosis (Flow Cytometry)	10 μM, 20 μM	24 hours	Induction of apoptosis	[9]

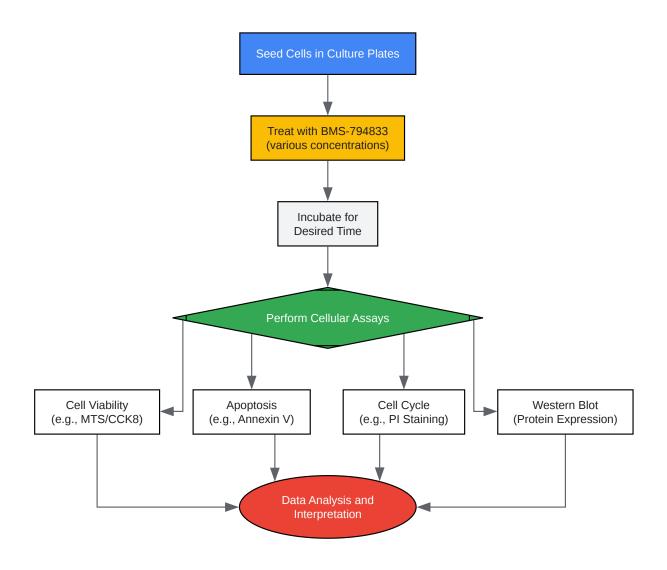
# **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.









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